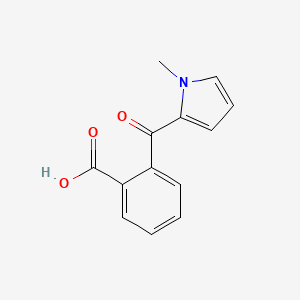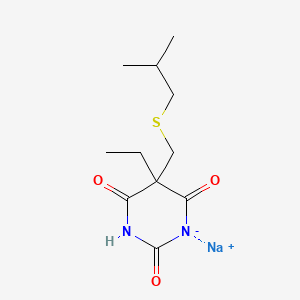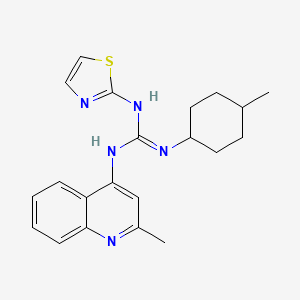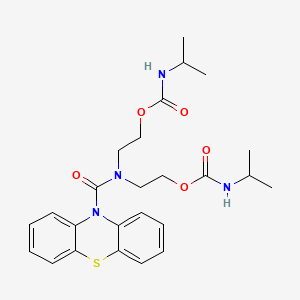
Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- is a compound belonging to the nitrosourea family, known for its significant antitumor properties. Nitrosoureas are unique in their ability to cross the blood-brain barrier, making them effective in treating brain tumors and other solid tumors .
Métodos De Preparación
The synthesis of Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- typically involves the reaction of 1-(2-chloroethyl)-3-morpholino-1-nitrosourea with appropriate reagents under controlled conditions. One common method involves the use of 2-chloroethanamine and 2-chloroisocyanoethane as starting materials . Industrial production methods often focus on optimizing yield and purity while minimizing hazardous by-products .
Análisis De Reacciones Químicas
Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidative products depending on the conditions and reagents used.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the nitroso group to an amine group.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common reagents used in these reactions include piperidine, N-acetyl-L-lysine, and N-acetyl-DL-penicillamine . Major products formed from these reactions include 1-(2-chloroethyl) piperidine and 1,2-bispiperidinoethane .
Aplicaciones Científicas De Investigación
Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of Urea, 1-(2-chloroethyl)-3-morpholino-1-nitroso- involves the release of nitric oxide (NO) and the formation of isocyanates . These reactive species can form DNA adducts, leading to DNA crosslinking and inhibition of DNA replication and transcription . This ultimately results in cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
- Carmustine (BCNU)
- Lomustine (CCNU)
- Semustine (MeCCNU)
- Fotemustine
- Nimustine
Propiedades
Número CAS |
72122-60-2 |
|---|---|
Fórmula molecular |
C7H13ClN4O3 |
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-morpholin-4-yl-1-nitrosourea |
InChI |
InChI=1S/C7H13ClN4O3/c8-1-2-12(10-14)7(13)9-11-3-5-15-6-4-11/h1-6H2,(H,9,13) |
Clave InChI |
YJUTUEFBQMQKMU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


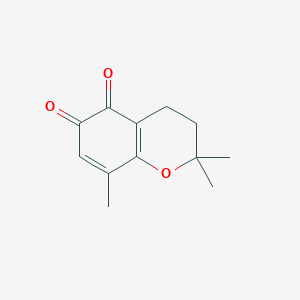
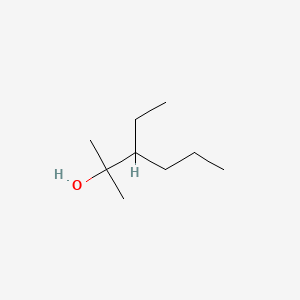
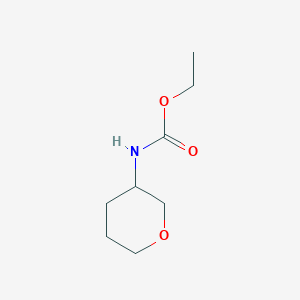

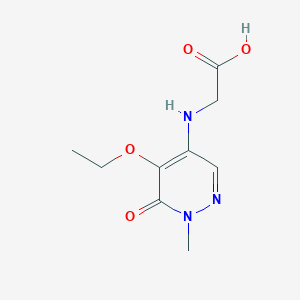

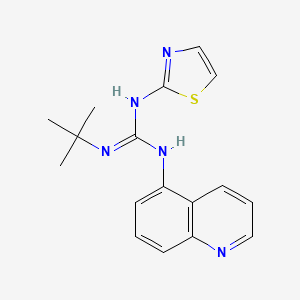

![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)
